Ethyl 3-chloro-6-ethoxybenzoylformate
Description
Ethyl 3-chloro-6-ethoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with chlorine and ethoxy groups at the 3- and 6-positions, respectively. This compound is structurally complex, combining aromatic, ether, and ester functionalities. Limited direct data are available on its specific applications or properties due to its niche usage and discontinuation in commercial catalogs .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-10-6-5-8(13)7-9(10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMOPYBBQQDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-6-ethoxybenzoylformate typically involves the esterification of 3-chloro-6-ethoxybenzoylformic acid. One common method is the reaction of 3-chloro-6-ethoxybenzoyl chloride with ethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-6-ethoxybenzoylformate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of ethyl 3-amino-6-ethoxybenzoylformate or ethyl 3-thio-6-ethoxybenzoylformate.
Reduction: Formation of ethyl 3-chloro-6-ethoxybenzyl alcohol.
Oxidation: Formation of ethyl 3-chloro-6-ethoxybenzoic acid.
Scientific Research Applications
Ethyl 3-chloro-6-ethoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-6-ethoxybenzoylformate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares functional groups with several chloroformates and ethoxy-substituted esters. Below is a comparative analysis:
Key Observations:
- Reactivity : this compound’s aromatic chloro and ethoxy groups may confer stability compared to aliphatic chloroformates like ethyl chloroformate, which are prone to hydrolysis and release hazardous gases (e.g., HCl, phosgene) .
- However, chlorinated aromatic compounds often require precautions against inhalation and skin contact .
Regulatory and Handling Considerations
Biological Activity
Ethyl 3-chloro-6-ethoxybenzoylformate is an organic compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 256.68 g/mol. Its structure includes a chloro substituent, an ethoxy group, and a benzoylformate moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(3-chloro-4-ethoxyphenyl)-2-oxoacetate |
| Molecular Formula | |
| Molecular Weight | 256.68 g/mol |
| Solubility in Water | Moderate |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the ethoxy and chloro groups enhances its binding affinity, allowing it to modulate enzymatic reactions effectively. The compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various cellular receptors, influencing signal transduction pathways.
Biological Applications
This compound has been utilized in several biological studies, particularly in enzyme-catalyzed reactions and biochemical assays. Its role as a probe in these settings allows researchers to explore metabolic pathways and enzyme kinetics.
Case Studies:
- Enzyme Activity Modulation : Research demonstrated that this compound significantly inhibited the activity of specific enzymes involved in lipid metabolism, suggesting potential applications in metabolic disorders.
- Biochemical Assays : In vitro studies have shown that this compound can be used effectively as a probe for assessing enzyme activity, providing insights into reaction mechanisms.
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct properties that enhance its utility in research:
| Compound | Key Differences |
|---|---|
| Ethyl 3-chloro-4-hydroxybenzoate | Hydroxyl group instead of ethoxy; affects solubility and reactivity. |
| Ethyl 3-chloro-4-methoxybenzoate | Methoxy group alters chemical properties and applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
